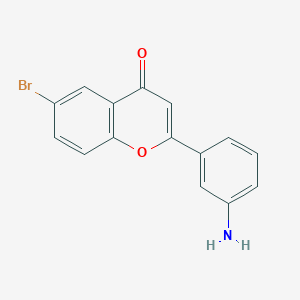
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid is a chemical compound with the molecular formula C5H12O4. It is known for its applications in various chemical reactions and industrial processes. This compound is often used in organic synthesis and has significant importance in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypropane-1,3-diol can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the condensation of acetone and methanol to form the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate acid catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethoxypropane-1,3-diol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of 2,2-Dimethoxypropane-1,3-diol, which can be used in further chemical synthesis and industrial applications .
科学的研究の応用
2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate compounds that participate in further chemical transformations .
類似化合物との比較
Similar Compounds
2,2-Dimethoxypropane: A related compound with similar chemical properties but different applications.
1,3-Dihydroxyacetone dimethyl acetal: Another similar compound used in organic synthesis.
2,2-Dimethoxy-1,3-propanediol: A compound with similar structure and reactivity.
Uniqueness
2,2-Dimethoxypropane-1,3-diol is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds .
特性
CAS番号 |
848470-41-7 |
|---|---|
分子式 |
C7H20O10S2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2,2-dimethoxypropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C5H12O4.2CH4O3S/c1-8-5(3-6,4-7)9-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4) |
InChIキー |
UTSKCTZBTFFBPU-UHFFFAOYSA-N |
正規SMILES |
COC(CO)(CO)OC.CS(=O)(=O)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



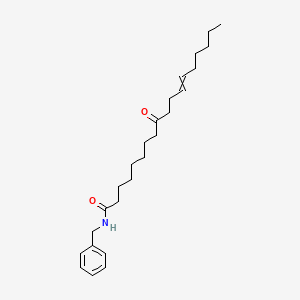
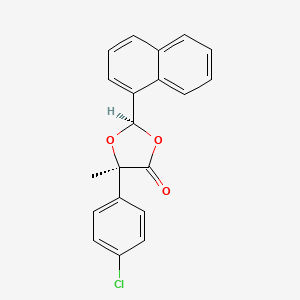

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
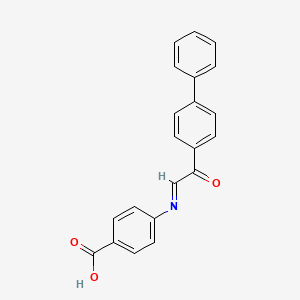
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
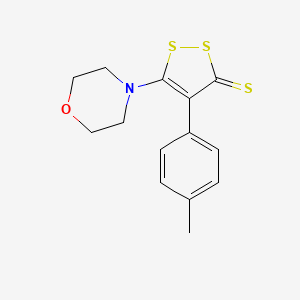
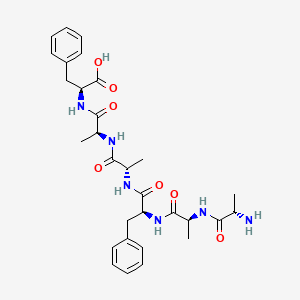
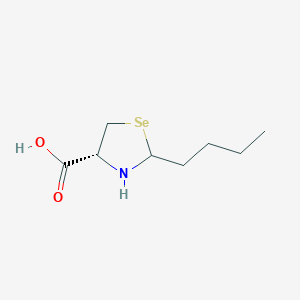
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
